molecular formula C6H6BrNO B13700827 4-Bromo-2-cyclopropyloxazole

4-Bromo-2-cyclopropyloxazole

Cat. No.: B13700827
M. Wt: 188.02 g/mol
InChI Key: WWXGEBBQJLWCSH-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyloxazole is a heterocyclic compound that features a five-membered oxazole ring with a bromine atom at the 4-position and a cyclopropyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropyloxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, which can be utilized in the synthesis of oxazole derivatives . The reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-cyclopropyloxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyloxazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-oxazole
  • 4-Bromo-2-phenyl-oxazole
  • 4-Bromo-2-ethyl-oxazole

Uniqueness

4-Bromo-2-cyclopropyloxazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-Bromo-2-cyclopropyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a cyclopropyl group attached to an oxazole ring. The oxazole moiety is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Inhibition of Cytochrome P450 Enzymes

Research indicates that oxazole derivatives can exhibit inhibitory effects on cytochrome P450 enzymes. For instance, studies have shown that compounds similar to this compound may inhibit CYP3A4, a key enzyme involved in drug metabolism, leading to significant drug-drug interactions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 (μM) Reference
CYP3A4 Inhibition0.34
Anti-inflammatory effectsN/A
Antimicrobial propertiesN/A

Case Studies

  • Anti-inflammatory Activity : In a study examining the effects of oxazole derivatives on inflammation models, this compound showed promising results in reducing inflammatory markers in vivo. The compound was tested in models of peritonitis and colitis, demonstrating significant efficacy in lowering inflammation levels compared to control groups .
  • CYP Enzyme Interaction : A case study investigating the metabolic profile of oxazole derivatives highlighted that this compound exhibited notable inhibition of CYP3A4, raising concerns about potential drug interactions. The study emphasized the importance of understanding these interactions for safe therapeutic applications .

Research Findings

Recent research has focused on optimizing the pharmacological properties of oxazole derivatives like this compound. Modifications to the oxazole ring have been explored to enhance potency and selectivity against specific biological targets. For example, structural modifications have led to improved inhibition profiles against various enzymes while maintaining low clearance rates in human liver microsomes .

Properties

IUPAC Name

4-bromo-2-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-9-6(8-5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXGEBBQJLWCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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